molecular formula C19H16F2N2O2S B2695019 2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide CAS No. 946251-53-2

2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide

Cat. No.: B2695019
CAS No.: 946251-53-2
M. Wt: 374.41
InChI Key: RKAPCWHHCDZYHT-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide is a synthetic organic compound characterized by the presence of fluorine atoms, phenyl rings, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the fluorophenyl ether and acetamide moieties using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide may serve as a probe to study enzyme interactions, particularly those involving thiazole-containing compounds.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug development against diseases such as cancer or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and fluorophenyl groups can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)benzaldehyde
  • 2-(4-fluorophenoxy)ethylamine
  • 4-fluoro-N-(2-thiazolyl)benzamide

Uniqueness

Compared to similar compounds, 2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide is unique due to the combination of its thiazole ring and dual fluorophenyl groups. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2S/c20-14-3-1-13(2-4-14)19-23-16(12-26-19)9-10-22-18(24)11-25-17-7-5-15(21)6-8-17/h1-8,12H,9-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAPCWHHCDZYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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